N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group, a trifluoromethyl-substituted pyridine ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the piperidine derivative with a methoxyphenyl halide under basic conditions.
Attachment of the Trifluoromethylpyridine Group: The final step involves the coupling of the intermediate with a trifluoromethyl-substituted pyridine derivative using a suitable coupling reagent such as palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide.
Reduction: Formation of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxamide
- N-(2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
- N-(2-methoxyphenyl)-4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxamide
Uniqueness
N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-16-5-3-2-4-15(16)24-18(26)25-10-8-14(9-11-25)28-17-7-6-13(12-23-17)19(20,21)22/h2-7,12,14H,8-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWGYLMVEYRBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.